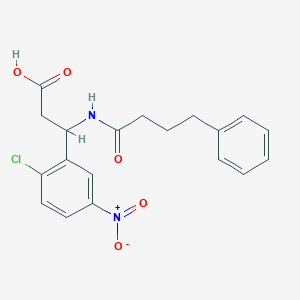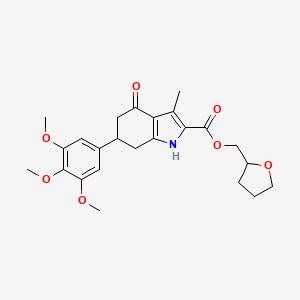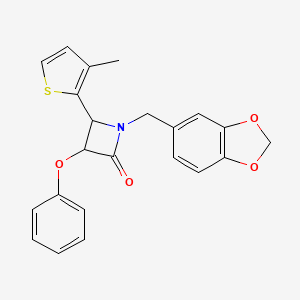
3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID
Overview
Description
3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as an amide linkage to a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using 4-phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The acylated product undergoes amidation with 3-aminopropanoic acid under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Reduction: 3-(2-chloro-5-aminophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid.
Substitution: 3-(2-hydroxy-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid.
Hydrolysis: 3-(2-chloro-5-nitrophenyl)propanoic acid and 4-phenylbutanamide.
Scientific Research Applications
3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-5-nitrophenyl)propanoic acid
- 3-(2-chloro-5-aminophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
- 3-(2-hydroxy-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
Uniqueness
The uniqueness of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups on the phenyl ring, along with the amide linkage to a phenylbutanoyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(4-phenylbutanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-10-9-14(22(26)27)11-15(16)17(12-19(24)25)21-18(23)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11,17H,4,7-8,12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJGEIAIQNZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4304152.png)




![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)


![5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B4304212.png)
![[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B4304213.png)

![3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID](/img/structure/B4304240.png)
![3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4304249.png)
![3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE](/img/structure/B4304257.png)
